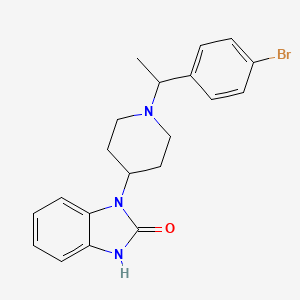![molecular formula C10H14N2O6 B13428795 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-5-methoxyuridine is a modified nucleoside derivative, specifically a 3’-deoxy nucleoside and a 5-modified pyrimidine nucleoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-methoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the hydroxyl groups followed by selective deoxygenation at the 3’ position and methoxylation at the 5’ position. The reaction conditions often require the use of specific reagents such as DMSO, PEG300, and Tween 80, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The compound is typically stored at -20°C in powder form or at -80°C in solvent to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles under basic or acidic environments.
Major Products: The major products formed from these reactions include various modified nucleosides, which can be further utilized in different research applications .
Applications De Recherche Scientifique
3’-Deoxy-5-methoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Plays a role in studying RNA modifications and their effects on gene expression and stability.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools
Mécanisme D'action
The mechanism of action of 3’-Deoxy-5-methoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It acts as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets thymidylate synthase and other enzymes involved in nucleotide metabolism, leading to the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
- 5-Methyluridine
- 5-Hydroxymethyluridine
- 2’-Deoxy-5-methylcytidine
- Pseudouridine
Comparison: 3’-Deoxy-5-methoxyuridine is unique due to its specific modifications at the 3’ and 5’ positions, which confer distinct chemical properties and biological activities. Unlike other similar compounds, it has shown potential in enhancing mRNA stability and efficiency, making it a valuable tool in mRNA therapeutics .
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-7-3-12(10(16)11-8(7)15)9-6(14)2-5(4-13)18-9/h3,5-6,9,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,9+/m0/s1 |
Clé InChI |
QAOLFGCSNYUCSI-CCGCGBOQSA-N |
SMILES isomérique |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
SMILES canonique |
COC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


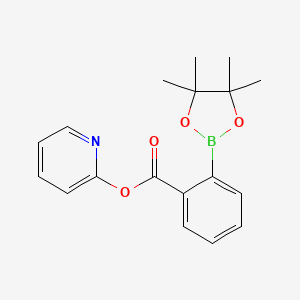
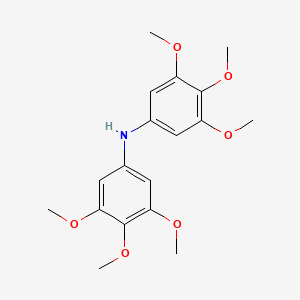
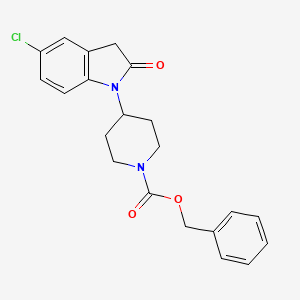
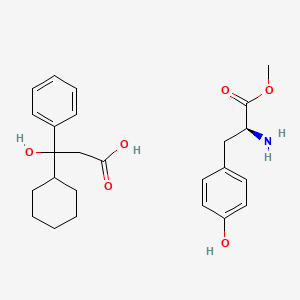

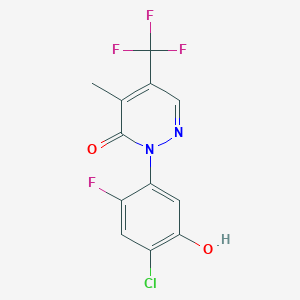
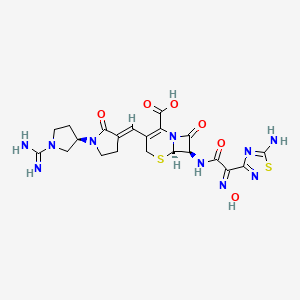

![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)

